molecular formula C13H18N2O3 B14648961 Ethyl 2-(phenethylcarbamoylamino)acetate CAS No. 52631-96-6

Ethyl 2-(phenethylcarbamoylamino)acetate

Cat. No.: B14648961
CAS No.: 52631-96-6
M. Wt: 250.29 g/mol
InChI Key: KJSSJOKIDYVRAF-UHFFFAOYSA-N
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Description

Ethyl 2-(phenethylcarbamoylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a phenethylcarbamoylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Aminolysis: Amines in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Aminolysis: Amide.

Mechanism of Action

The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

52631-96-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(2-phenylethylcarbamoylamino)acetate

InChI

InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17)

InChI Key

KJSSJOKIDYVRAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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